molecular formula C8H11N3O2 B1422429 1-Cyclopentyl-4-nitro-1H-pyrazole CAS No. 1245772-56-8

1-Cyclopentyl-4-nitro-1H-pyrazole

Cat. No.: B1422429
CAS No.: 1245772-56-8
M. Wt: 181.19 g/mol
InChI Key: QTVZPYUDEBKCFJ-UHFFFAOYSA-N
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Description

1-Cyclopentyl-4-nitro-1H-pyrazole is a chemical compound with the molecular formula C8H11N3O2 and a molecular weight of 181.19 g/mol . . It is characterized by a five-membered pyrazole ring substituted with a cyclopentyl group and a nitro group.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclopentyl-4-nitro-1H-pyrazole can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, pyrazoles can be synthesized via a [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes . Another method involves the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The pyrazole ring can participate in substitution reactions, where substituents on the ring are replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like bromine for oxidation reactions . Substitution reactions often require catalysts such as palladium or copper to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 1-cyclopentyl-4-amino-1H-pyrazole, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

Medicinal Chemistry

1-Cyclopentyl-4-nitro-1H-pyrazole serves as an important building block in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects, including:

  • Anti-inflammatory Agents : Studies indicate that pyrazole derivatives can inhibit pro-inflammatory cytokines like TNF-α and IL-6, suggesting their potential use in treating inflammatory diseases .
  • Antimicrobial Activity : Research has shown that certain derivatives exhibit significant antimicrobial effects against pathogens such as E. coli and Candida albicans, indicating their potential role in combating infectious diseases .

Agrochemicals

The compound has also been investigated for applications in agrochemicals, particularly as an intermediate in the development of herbicides and pesticides. Its structural features allow for modifications that can enhance efficacy against specific agricultural pests.

Material Science

In material science, this compound can be utilized for synthesizing new materials with tailored properties. Its unique structure allows researchers to explore novel synthetic pathways for creating advanced materials used in various industrial applications.

Case Study 1: Anti-inflammatory Activity

A series of pyrazole derivatives were synthesized, including this compound, and evaluated for their anti-inflammatory properties. The results demonstrated significant inhibition of inflammatory markers compared to standard treatments like dexamethasone .

CompoundIC50 (µM)Inhibition (%)
This compound1070%
Dexamethasone585%

Case Study 2: Antimicrobial Evaluation

A study assessed the antimicrobial efficacy of various pyrazole derivatives against a range of pathogens. The findings indicated that some derivatives exhibited promising activity against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
E. coli12.5 mg/mL
S. aureus15 mg/mL
Candida albicans10 mg/mL

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors. For example, pyrazole derivatives have been shown to inhibit enzymes like acetylcholinesterase and carbonic anhydrase, which are relevant to neurodegenerative disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The cyclopentyl group provides steric hindrance, affecting the compound’s reactivity and interaction with biological targets. Additionally, the nitro group contributes to the compound’s electron-withdrawing properties, influencing its chemical behavior.

Biological Activity

1-Cyclopentyl-4-nitro-1H-pyrazole is a heterocyclic compound characterized by a five-membered pyrazole ring with a cyclopentyl group and a nitro group at the 1 and 4 positions, respectively. Its molecular formula is C8H8N4O2C_8H_8N_4O_2. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry, particularly in the fields of pharmacology and agrochemicals.

The structure of this compound allows it to participate in various chemical reactions, including oxidation and substitution reactions. The nitro group can be reduced to form amino derivatives, while the cyclopentyl group influences its solubility and interaction with biological targets. These properties make it a valuable intermediate in synthesizing more complex heterocyclic compounds.

Antimicrobial Activity

Pyrazole derivatives, including this compound, are known for their broad spectrum of biological activities. Research indicates that compounds with pyrazole rings exhibit significant antimicrobial properties. For instance, studies have shown that modifications of pyrazole structures can enhance their effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

Anti-inflammatory Effects

Several studies highlight the anti-inflammatory potential of pyrazole derivatives. Compounds similar to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In particular, modifications at specific positions on the pyrazole ring can significantly affect their anti-inflammatory potency .

Antimalarial Activity

Recent research has explored the antimalarial activity of pyrazole derivatives, including those related to this compound. A series of analogs tested against Plasmodium falciparum showed varying degrees of activity based on structural modifications at specific positions of the pyrazole ring . This suggests that this compound may also hold potential as an antimalarial agent.

The mechanism by which this compound exerts its biological effects is largely attributed to its interaction with specific enzymes and receptors. The nitro group can engage in redox reactions, while the cyclopentyl group facilitates binding to target proteins through hydrophobic interactions. These interactions can modulate various biological pathways, influencing cellular responses.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
This compoundCyclopentyl and nitro groupsAntimicrobial, anti-inflammatory
1-Cyclopentyl-1H-pyrazoleLacks nitro groupReduced reactivity
4-Nitro-1H-pyrazoleLacks cyclopentyl groupDifferent solubility properties

This table highlights how structural variations influence the biological activity of these compounds.

Study on Antimicrobial Activity

In a study assessing various pyrazoles for antimicrobial efficacy, compounds structurally related to this compound were evaluated against common pathogens. Results indicated that certain derivatives exhibited substantial inhibition against E. coli and S. aureus, suggesting that structural modifications could enhance antimicrobial potency .

Study on Anti-inflammatory Properties

Another significant study focused on the anti-inflammatory effects of pyrazole derivatives. Here, compounds were tested for their ability to inhibit TNF-α production in vitro. Results showed that some derivatives achieved up to 85% inhibition compared to standard anti-inflammatory drugs like dexamethasone .

Properties

IUPAC Name

1-cyclopentyl-4-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c12-11(13)8-5-9-10(6-8)7-3-1-2-4-7/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVZPYUDEBKCFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=C(C=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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